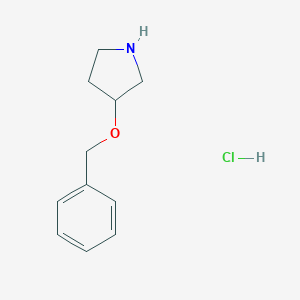

3-(Benzyloxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylmethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPRPABXTKKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Benzyloxy)pyrrolidine hydrochloride basic properties

An In-Depth Technical Guide to 3-(Benzyloxy)pyrrolidine Hydrochloride: Properties, Synthesis, and Application in Drug Discovery

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active compounds, including natural alkaloids and numerous FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, a critical advantage in modern drug design.[4] Within this class, this compound emerges as a particularly valuable chiral building block. Its structure combines the stereochemically defined pyrrolidine core with a versatile benzyloxy group, which can serve as a stable protecting group for a hydroxyl function or as a bulky substituent to probe steric interactions within a binding pocket.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the fundamental properties of this compound, detailed protocols for its synthesis and characterization, and strategic insights into its application as a key intermediate in the synthesis of complex molecular architectures.

Section 1: Physicochemical and Basic Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

Chemical Identity and Structure

This compound is a chiral molecule, existing as two distinct enantiomers, (R) and (S). The specific stereoisomer used is often critical for achieving the desired biological activity, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[5] The compound is supplied as a hydrochloride salt, which protonates the pyrrolidine nitrogen. This salt form confers greater stability and enhances solubility in aqueous and protic solvents compared to the corresponding free base.[5]

| Identifier | (R)-3-(Benzyloxy)pyrrolidine HCl | (S)-3-(Benzyloxy)pyrrolidine HCl |

| CAS Number | 927819-90-7[6] | 931409-74-4[7] |

| Molecular Formula | C₁₁H₁₆ClNO[6] | C₁₁H₁₆ClNO[7] |

| Molecular Weight | 213.71 g/mol [6] | 213.70 g/mol [7] |

| IUPAC Name | (3R)-3-(phenylmethoxy)pyrrolidine;hydrochloride | (3S)-3-(phenylmethoxy)pyrrolidine;hydrochloride |

| SMILES | C1O.Cl[5] | C1O.Cl |

Quantitative Properties

The following table summarizes key quantitative data for the compound. It is important to note that some values are predicted and should be confirmed experimentally where precision is critical.

| Property | Value | Source / Comment |

| Appearance | Light yellow to brown solid | [6] |

| pKa | 9.50 ± 0.10 (Predicted) | For the free base conjugate acid (pyrrolidinium ion).[8] |

| Storage | Sealed in a dry place at room temperature. | [6] |

| Solubility | Soluble in water and methanol. | The hydrochloride salt form enhances aqueous solubility.[5] |

The Concept of Basicity in Application

The "basic properties" of this compound are central to its chemical reactivity. As a hydrochloride salt, the pyrrolidine nitrogen exists as an ammonium cation, rendering it non-nucleophilic. For synthetic transformations that require the nitrogen to act as a nucleophile—such as in N-alkylation, N-acylation, or reductive amination reactions—it is essential to first liberate the free base form by neutralization with a suitable inorganic or organic base. This fundamental step is detailed in Section 3.1.

Section 2: Synthesis and Characterization

A common and reliable route to this compound involves the deprotection of a stable, commercially available N-Boc protected precursor. This strategy provides high yields of the desired salt with excellent purity.

Synthetic Strategy: Acid-Mediated Deprotection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group ideal for this purpose. Treatment of N-Boc-3-(benzyloxy)pyrrolidine with a strong acid, such as hydrogen chloride, efficiently cleaves the Boc group. The use of HCl ensures the in-situ formation of the desired hydrochloride salt, which can often be isolated directly via precipitation and crystallization.[6]

Caption: Synthesis via acidolysis of the Boc-protected precursor.

Detailed Experimental Protocol: Synthesis of (R)-3-(Benzyloxy)pyrrolidine Hydrochloride

This protocol is adapted from established synthetic procedures.[6]

-

Dissolution: Dissolve N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine (1.0 eq) in isopropanol (IPA, ~5 mL per gram of starting material). Warm the solution to 40 °C to ensure complete dissolution.

-

Causality: Isopropanol is a good solvent for the starting material and the resulting product salt at elevated temperatures, but allows for crystallization upon cooling.

-

-

Acid Addition: Add a solution of hydrogen chloride in isopropanol (e.g., 5-6 M, 1.5-2.0 eq) dropwise to the stirred solution over 4-6 hours, maintaining the temperature at 40 °C.

-

Causality: Slow addition controls the exotherm and the rate of gas evolution (CO₂ and isobutylene), preventing pressure buildup and ensuring a complete reaction.

-

-

Reaction Monitoring & Workup: After the addition is complete, cool the reaction mixture to room temperature (~23 °C). The progress can be monitored by TLC or LC-MS. Concentrate the mixture under reduced pressure to remove most of the solvent.

-

Crystallization: Add ethyl acetate (~10-15 mL per gram of starting material) to the concentrate and heat to 40 °C to dissolve any oily residue. Allow the solution to cool slowly to room temperature. If no crystals form, add a seed crystal. Further cooling to 0-5 °C and the slow addition of an anti-solvent like hexane can be used to maximize precipitation.

-

Causality: The product is poorly soluble in ethyl acetate/hexane mixtures, leading to its crystallization and separation from impurities.

-

-

Isolation and Drying: Collect the crystalline solid by vacuum filtration. Wash the filter cake with cold ethyl acetate. Dry the solid under vacuum to a constant weight to yield (R)-3-benzyloxypyrrolidine hydrochloride.

-

Self-Validation: The final product should be a crystalline solid. Purity should be assessed at >98% by HPLC, and its identity confirmed by spectroscopic methods.

-

Protocol: Quality Control and Structural Verification

Verifying the identity, purity, and stereochemical integrity of the final product is a critical step.

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

-

Expected Signals: δ ~9.5-10.5 (br s, 2H, N⁺H₂), δ 7.2-7.4 (m, 5H, Ar-H), δ 4.5 (s, 2H, O-CH₂-Ph), δ ~4.3 (m, 1H, CH-O), δ ~3.0-3.5 (m, 4H, pyrrolidine CH₂), δ ~2.0-2.2 (m, 2H, pyrrolidine CH₂).

-

-

Mass Spectrometry (ESI+):

-

Expected Ion: Calculate the exact mass for the free base [C₁₁H₁₅NO + H]⁺. The observed m/z should match this value, confirming the molecular weight.

-

-

Chiral HPLC:

-

Purpose: To determine the enantiomeric excess (ee) of the product. An appropriate chiral column (e.g., Chiralpak series) and mobile phase must be used to resolve the (R) and (S) enantiomers. The ee should typically be >99%.

-

Section 3: Core Applications in Synthetic and Medicinal Chemistry

The utility of this compound lies in its role as a versatile, three-dimensional building block for constructing more complex molecules.

Liberation of the Free Base for Reaction

As previously noted, the nucleophilic free base is required for most coupling reactions. The following protocol describes a standard aqueous workup to achieve this.

Caption: Liquid-liquid extraction workflow for neutralization.

Detailed Experimental Protocol: Neutralization

-

Dissolution: Dissolve the hydrochloride salt (1.0 eq) in a biphasic system of a suitable organic solvent (e.g., dichloromethane or ethyl acetate, ~10 mL/g) and water (~5 mL/g).

-

Basification: Cool the mixture in an ice bath. Slowly add an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), with vigorous stirring until the pH of the aqueous layer is >10.

-

Self-Validation: Check the pH of the aqueous layer using pH paper or a meter to ensure complete neutralization.

-

-

Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate, then drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which is typically an oil.

-

Causality: This anhydrous free base is now suitable for use in subsequent reactions that are sensitive to water or require a nucleophilic amine.

-

Role as a Chiral Building Block in Drug Discovery

The pyrrolidine scaffold provides a rigid, sp³-hybridized framework that can project substituents into defined regions of three-dimensional space, which is crucial for specific interactions with protein targets like enzymes or receptors.[1] The 3-benzyloxy group serves several strategic purposes:

-

Steric Influence: The bulky benzyl group can be used to probe steric tolerance in a receptor's binding site.

-

Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor.

-

Latent Hydroxyl Group: The benzyl group is a common protecting group for alcohols. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask a 3-hydroxy-pyrrolidine moiety. This hydroxyl group can then act as a key hydrogen bond donor or be used for further functionalization.

The stereocenter at the 3-position is paramount. The absolute configuration—(R) or (S)—determines the spatial orientation of the benzyloxy group, directly impacting how a derivative molecule fits into a chiral binding pocket.[5]

Structure-Activity Relationship (SAR) Insights

When incorporated into a drug candidate, the 3-(benzyloxy)pyrrolidine fragment can significantly influence the SAR.[9] For example, in a series of inhibitors, replacing a simple N-alkyl group with a 3-(benzyloxy)pyrrolidinyl moiety can enhance potency by introducing favorable interactions or by optimizing the compound's conformation.[10] The ability to debenzylate the compound at a late stage of the synthesis allows for a direct comparison between the benzyloxy- and hydroxy-substituted analogs, providing clear SAR data on the importance of that position for biological activity.

Section 4: Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety.

Hazard Identification

This compound and its free base are considered hazardous chemicals. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder to avoid inhalation.[11]

-

Spill Response: In case of a spill, contain the material and clean the area according to standard laboratory procedures. Avoid generating dust.

Storage and Stability

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Stability: The hydrochloride salt is generally stable under recommended storage conditions. The free base may be less stable over long periods and is often generated immediately before use.

References

- Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).

- CymitQuimica. (n.d.). CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride.

- PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride.

- MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl)

- National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- ChemicalBook. (2025). (R)-3-Benzyloxy-Pyrrolidine Hydrochloride.

- Synblock. (n.d.). CAS 931409-74-4 | (S)-3-Benzyloxy-pyrrolidine hydrochloride.

- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ChemicalBook. (n.d.). 3-(benzyloxy)pyrrolidine.

- PubMed. (2020).

- bioRxiv. (2021).

- Google Patents. (n.d.). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

- Chem-Impex. (n.d.). (R)-3-Hydroxypyrrolidine hydrochloride.

- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.

- Apollo Scientific. (2023).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 6. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

- 7. CAS 931409-74-4 | (S)-3-Benzyloxy-pyrrolidine hydrochloride - Synblock [synblock.com]

- 8. 3-(BENZYLOXY)PYRROLIDINE price,buy 3-(BENZYLOXY)PYRROLIDINE - chemicalbook [m.chemicalbook.com]

- 9. Exploring 3-Benzyloxyflavones as new lead cholinesterase inhibitors: synthesis, structure-activity relationship and molecular modelling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

(R)-3-(Benzyloxy)pyrrolidine hydrochloride structure

An In-depth Technical Guide to (R)-3-(Benzyloxy)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

(R)-3-(Benzyloxy)pyrrolidine hydrochloride is a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural features, comprising a protected hydroxyl group on a pyrrolidine ring, render it an invaluable synthon for introducing stereospecificity in the development of novel therapeutic agents. This guide provides a comprehensive technical overview, delineating its synthesis, purification, and rigorous analytical characterization. Furthermore, it explores the causality behind experimental choices and highlights its application in the synthesis of biologically active molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

(R)-3-(Benzyloxy)pyrrolidine hydrochloride is a white to off-white crystalline solid. The presence of a chiral center at the C-3 position of the pyrrolidine ring is fundamental to its utility in asymmetric synthesis. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, which is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenation. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.70 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 104-108 °C |

| Optical Rotation ([α]D) | -13.5° to -15.5° (c=1 in Methanol) |

| Solubility | Soluble in water, methanol, and DMSO |

The structural integrity and stereochemical purity of (R)-3-(Benzyloxy)pyrrolidine hydrochloride are unequivocally established through a combination of spectroscopic and analytical techniques, as detailed in Section 3.

Synthesis and Purification: A Validated Protocol

The synthesis of (R)-3-(Benzyloxy)pyrrolidine hydrochloride is most commonly achieved starting from (R)-3-hydroxypyrrolidine. This protocol outlines a reliable and scalable method.

Rationale for Experimental Design

The chosen synthetic route involves the protection of the hydroxyl group of (R)-3-hydroxypyrrolidine as a benzyl ether. This is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations where the secondary amine might be modified. The use of sodium hydride as a base is effective for deprotonating the hydroxyl group, forming a nucleophilic alkoxide that readily reacts with benzyl bromide. The final step involves the formation of the hydrochloride salt to yield a stable, crystalline product.

Experimental Protocol: Synthesis

Step 1: Benzyl Ether Formation

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., argon), add a solution of (R)-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-3-(Benzyloxy)pyrrolidine.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude (R)-3-(Benzyloxy)pyrrolidine in diethyl ether.

-

Cool the solution to 0 °C.

-

Add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford (R)-3-(Benzyloxy)pyrrolidine hydrochloride as a white solid.

Synthesis Workflow Diagram

Caption: Incorporation of the chiral pyrrolidine motif into a drug scaffold.

Safety, Handling, and Storage

(R)-3-(Benzyloxy)pyrrolidine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant to the skin, eyes, and respiratory system.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

(R)-3-(Benzyloxy)pyrrolidine hydrochloride is more than just a chemical reagent; it is an enabling tool in the field of asymmetric synthesis and drug discovery. Its well-defined stereochemistry and versatile functionality allow for the efficient construction of complex, biologically active molecules. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- PubChem. 3-(Benzyloxy)pyrrolidine. ([Link])

- Flanagan, M. E., et al. (2010). Discovery of Tofacitinib (CP-690,550): A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. ([Link])

A Technical Guide to (S)-3-(Benzyloxy)pyrrolidine Hydrochloride: A Chiral Keystone for Modern Drug Discovery

This document provides an in-depth technical overview of (S)-3-(Benzyloxy)pyrrolidine hydrochloride (CAS No. 931409-74-4), a pivotal chiral building block for researchers, medicinal chemists, and professionals in drug development. Its unique structural features and high stereochemical purity make it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide moves beyond simple data recitation to explain the causal relationships behind its synthesis, analysis, and application, reflecting field-proven insights.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs. Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in designing potent and selective therapeutics. The introduction of a chiral center, as in (S)-3-(Benzyloxy)pyrrolidine, adds a crucial layer of complexity and specificity, as the biological activity of enantiomers can differ dramatically.

(S)-3-(Benzyloxy)pyrrolidine hydrochloride serves as a stable, crystalline solid that is more easily handled and stored than its free-base counterpart. The benzyloxy group provides a versatile protecting group for the hydroxyl function, which can be readily removed under various conditions during a synthetic sequence. This combination of stereochemical definition, inherent structural advantages of the pyrrolidine ring, and synthetic versatility makes this compound a cornerstone in the development of novel therapeutics across multiple disease areas.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its effective use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 931409-74-4 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClNO | [1] |

| Molecular Weight | 213.70 g/mol | [1] |

| Appearance | White to off-white powder or crystalline solid | [3] |

| Synonyms | (S)-3-Benzyloxy-pyrrolidine hcl; 3-(S)-O-Benzyl-pyrrolidinol hydrochloride | [1] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. | [3] |

| Solubility | As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions compared to the free base. |

Safety Considerations: (S)-3-(Benzyloxy)pyrrolidine hydrochloride is classified as an irritant. It is known to cause skin and serious eye irritation[1][4]. Standard laboratory precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are mandatory when handling this substance[4][5]. All work should be conducted in a well-ventilated fume hood[4].

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-3-(Benzyloxy)pyrrolidine hydrochloride is a critical process that demands precise control over stereochemistry. Numerous strategies have been developed, often starting from readily available chiral pool materials. A representative and conceptually illustrative approach involves a Mitsunobu inversion of a protected (R)-3-hydroxypyrrolidine derivative. This method is powerful because it allows for the reliable inversion of a specific stereocenter.

Logical Workflow for Synthesis

Caption: Synthesis workflow via Mitsunobu inversion.

Exemplary Experimental Protocol: Synthesis via Mitsunobu Inversion

This protocol describes a common laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding.

Step 1: Stereochemical Inversion via Mitsunobu Reaction

-

Objective: To invert the stereocenter at the C-3 position from (R) to (S).

-

Procedure:

-

To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.5 eq) and benzoic acid (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side products.

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The characteristic color change from colorless to orange and back to pale yellow indicates the progression of the reaction.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Causality: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate. The carboxylate (benzoate) anion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an Sₙ2 fashion. This backside attack inherently results in the inversion of the stereocenter.

Step 2: Saponification of the Benzoate Ester

-

Objective: To hydrolyze the intermediate ester to reveal the inverted hydroxyl group.

-

Procedure:

-

Concentrate the reaction mixture from Step 1 under reduced pressure.

-

Dissolve the residue in a mixture of methanol and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 4-6 hours.

-

Neutralize the mixture with a mild acid (e.g., NH₄Cl solution) and extract the product, (S)-1-Boc-3-hydroxypyrrolidine, with ethyl acetate.

-

-

Causality: The ester is hydrolyzed under basic conditions (saponification) to yield the corresponding alcohol and sodium benzoate. This step is robust and typically proceeds to completion with high yield.

Step 3: Benzyl Ether Formation (Williamson Ether Synthesis)

-

Objective: To protect the newly formed (S)-hydroxyl group as a benzyl ether.

-

Procedure:

-

Dissolve the dried (S)-1-Boc-3-hydroxypyrrolidine from Step 2 in anhydrous THF and cool to 0 °C.

-

Add sodium hydride (NaH, 1.2 eq) portion-wise. The evolution of hydrogen gas will be observed. NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the alkoxide.

-

After gas evolution ceases, add benzyl bromide (1.2 eq) and allow the reaction to stir at room temperature overnight.

-

-

Causality: The highly nucleophilic alkoxide formed in situ attacks the electrophilic benzylic carbon of benzyl bromide in another Sₙ2 reaction, displacing the bromide and forming the stable benzyl ether.

Step 4: Deprotection and Salt Formation

-

Objective: To remove the Boc protecting group and form the final hydrochloride salt.

-

Procedure:

-

Purify the product from Step 3 via column chromatography.

-

Dissolve the purified (S)-1-Boc-3-(benzyloxy)pyrrolidine in a minimal amount of isopropanol or 1,4-dioxane.

-

Add a solution of hydrochloric acid in the corresponding solvent (e.g., 4M HCl in dioxane) and stir at room temperature.

-

The product will precipitate out of the solution as a white solid. The solid is then collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

-

-

Causality: The tert-butoxycarbonyl (Boc) group is specifically designed to be labile under acidic conditions. The acid protonates the carbonyl oxygen, leading to the collapse of the carbamate and release of the free amine as its hydrochloride salt, along with isobutylene and carbon dioxide as byproducts.

Application in Drug Development: A Chiral Building Block

The primary utility of (S)-3-(Benzyloxy)pyrrolidine hydrochloride is as a chiral intermediate. Its pre-defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), dictating the API's interaction with its biological target.

Role as a Chiral Synthon

Caption: General scheme for API synthesis.

The pyrrolidine nitrogen, once deprotected from the Boc group and neutralized from its salt form, becomes a potent nucleophile. This allows for its incorporation into larger molecules via reactions such as:

-

Reductive Amination: Reacting with aldehydes or ketones.

-

N-Arylation: Forming bonds with aryl halides or triflates, often via palladium-catalyzed cross-coupling reactions.

-

Amide Bond Formation: Acylation with carboxylic acids or their derivatives.

This versatility allows for the construction of a wide array of complex molecules, and the presence of the 3-benzyloxy group can be carried through several synthetic steps before a final deprotection, typically via catalytic hydrogenation, unmasks the hydroxyl group if required for biological activity or as a further synthetic handle.

Analytical Quality Control: Ensuring Purity and Identity

The validation of (S)-3-(Benzyloxy)pyrrolidine hydrochloride is a multi-step process ensuring its chemical identity, purity, and, most importantly, its enantiomeric integrity.

1. Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton spectrum will show characteristic signals for the pyrrolidine ring protons, the benzylic protons, and the aromatic protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base after ionization, confirming the elemental composition.

2. Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): An achiral reverse-phase HPLC method (e.g., using a C18 column) is employed to determine chemical purity by separating the main compound from any process-related impurities.

3. Enantiomeric Purity Determination:

-

Chiral HPLC: This is the gold standard for determining enantiomeric excess (e.e.). The compound is analyzed on a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers.

-

Self-Validating Protocol: A robust chiral HPLC method must demonstrate baseline separation of the two enantiomers. This is typically achieved using polysaccharide-based columns. The method is validated by running a sample of the racemic compound to confirm the retention times of both the (S) and (R) peaks. The analysis of the target compound should show a single major peak at the retention time corresponding to the (S)-enantiomer, with the area of the (R)-enantiomer peak being below a specified limit (typically <0.5%).

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized for the specific column used.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Procedure:

-

Prepare a solution of the sample in the mobile phase (~1 mg/mL).

-

Inject a small volume (5-10 µL) onto the column.

-

Record the chromatogram and integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.

-

Conclusion

(S)-3-(Benzyloxy)pyrrolidine hydrochloride is more than just a chemical reagent; it is an enabling tool for the advancement of medicinal chemistry. Its value is derived from the convergence of a biologically relevant scaffold, precise stereochemical control, and synthetic flexibility. A thorough understanding of its properties, synthesis, and analytical validation—as outlined in this guide—is essential for any researcher aiming to leverage its potential in the creation of next-generation therapeutics. The principles of stereochemical inversion, strategic protection, and rigorous analytical oversight discussed herein form a self-validating system that ensures the quality and reliability of this critical building block in the complex process of drug discovery.

References

- PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. [Link]

Sources

- 1. CAS 931409-74-4 | (S)-3-Benzyloxy-pyrrolidine hydrochloride - Synblock [synblock.com]

- 2. 931409-74-4|(S)-3-(Benzyloxy)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. High quality (R)-3-Benzyloxy-Pyrrolidine Hydrochloride supplier in China, CasNo.927819-90-7 Simagchem Corporation China (Mainland) [simagchem.lookchem.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Benzyloxy)pyrrolidine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

In the landscape of contemporary drug discovery and development, the pyrrolidine ring stands out as a "privileged scaffold." This five-membered saturated nitrogen heterocycle is a cornerstone in the architecture of numerous natural products, alkaloids, and, significantly, a multitude of FDA-approved pharmaceuticals.[1][2][3][4] Its prevalence is not coincidental; the sp³-hybridized, non-planar structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] Furthermore, the potential for multiple stereogenic centers on the pyrrolidine ring offers a rich platform for stereochemical diversification, a key factor in optimizing pharmacological activity and minimizing off-target effects.[3]

This guide focuses on a particularly valuable derivative: 3-(benzyloxy)pyrrolidine hydrochloride. This compound serves as a versatile chiral building block, offering a synthetically tractable handle for the introduction of the pyrrolidine motif into more complex molecules. The benzyloxy group at the 3-position not only imparts specific steric and electronic properties but also serves as a protected hydroxyl group, which can be unmasked at a later synthetic stage for further functionalization. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it an ideal starting material for multi-step syntheses in a research and development setting.

This document will provide a comprehensive overview of the essential technical aspects of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and applications in pharmaceutical research. The insights provided are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively and safely utilize this important synthetic intermediate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆ClNO | [5] |

| Molecular Weight | 213.70 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Chirality | Exists as (R) and (S) enantiomers | [5] |

| Solubility | Soluble in water and polar organic solvents | [5] |

| Stability | The hydrochloride salt is more stable than the free base | [5] |

The molecular weight of 213.70 g/mol is a critical parameter for stoichiometric calculations in reaction planning.[5] The chiral nature of the molecule is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[5] The hydrochloride salt form not only enhances stability but also improves solubility in aqueous and protic solvents, which can be advantageous in certain reaction and purification protocols.

Synthesis and Purification: A Strategic Approach to a Chiral Intermediate

The synthesis of enantiomerically pure this compound is a critical process for its application in the development of chiral drugs. A common and effective strategy involves the protection of a chiral precursor, followed by cyclization and salt formation.

Synthetic Strategy Overview

A prevalent synthetic route commences with a readily available chiral starting material, such as a derivative of malic acid or glutamic acid, to establish the desired stereochemistry at the C3 position of the future pyrrolidine ring.[1] The synthesis can be conceptually broken down into three key stages: introduction of the benzyloxy protecting group, formation of the pyrrolidine ring, and finally, conversion to the hydrochloride salt.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 6. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

3-(Benzyloxy)pyrrolidine hydrochloride solubility data

An In-depth Technical Guide to the Solubility of 3-(Benzyloxy)pyrrolidine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key chiral intermediate in pharmaceutical synthesis.[1][2] Solubility is a critical determinant of a compound's developability, directly influencing its absorption, bioavailability, and formulation design.[][4] This document synthesizes fundamental physicochemical principles with established methodologies to offer researchers, scientists, and drug development professionals a practical framework for understanding and evaluating the solubility of this compound. We will explore its intrinsic properties, detail authoritative protocols for solubility determination, and discuss key factors that modulate its behavior in solution.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount gatekeeper for success, particularly for orally administered drugs. The Biopharmaceutics Classification System (BCS) categorizes active pharmaceutical ingredients (APIs) based on their solubility and permeability, establishing a framework that links in vitro properties to in vivo performance.[5][6][7] An API must dissolve in gastrointestinal fluids to be absorbed across biological membranes.[]

This compound is a chiral pyrrolidine derivative valued as a building block in medicinal chemistry.[1][2] Its hydrochloride salt form is intentionally designed to improve stability and enhance aqueous solubility compared to the free base.[1] A thorough understanding of its solubility profile is therefore not an academic exercise but a foundational requirement for its effective use in drug discovery and development, ensuring reliable results in biological assays and guiding rational formulation strategies.[8][9]

Physicochemical Profile of this compound

The solubility of a compound is governed by its inherent chemical structure and solid-state properties. A detailed examination of these characteristics provides the causal basis for its behavior in different solvent systems.

-

Chemical Structure:

-

Key Features: The molecule possesses a polar pyrrolidine ring, which is protonated in the hydrochloride salt form, contributing to aqueous solubility. Conversely, the nonpolar benzyloxy group imparts lipophilic character, influencing solubility in organic solvents.[12]

-

pKa and pH-Dependent Solubility:

-

The predicted pKa of the free base, 3-(Benzyloxy)pyrrolidine, is approximately 9.50.[13] This indicates it is a weak base. Consequently, the solubility of its hydrochloride salt is highly dependent on the pH of the medium. In acidic environments (low pH), the equilibrium favors the protonated, more soluble ionic form. As the pH increases towards and beyond the pKa, the compound converts to the less soluble free base form, potentially leading to precipitation.

-

-

Solid-State Properties (Polymorphism):

-

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[5] Each polymorph can have distinct physicochemical properties, including melting point, stability, and, critically, solubility.[5] It is imperative for researchers to be aware that different batches or synthesis methods could yield different polymorphic forms, leading to variability in solubility measurements. Characterization of the solid form being tested is a prerequisite for obtaining reliable and reproducible solubility data.

-

Solubility Profile: Aqueous and Organic Solvents

While specific, quantitative solubility data for this compound is not extensively published in publicly available literature, its chemical structure and salt form provide a strong basis for qualitative assessment. As a hydrochloride salt, it is expected to be soluble in polar solvents.[1][14]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Freely Soluble | The hydrochloride salt readily interacts with polar protic solvents through hydrogen bonding and ion-dipole interactions. Supplier data confirms solubility in these solvents.[14] |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents can effectively solvate the cation and anion of the salt. DMSO is a common solvent for creating stock solutions for biological screening.[15][16] |

| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt form limits its interaction with nonpolar solvents. |

Disclaimer: This table is based on general chemical principles and qualitative supplier information. Quantitative determination via the protocols described below is essential for any specific application.

Experimental Determination of Thermodynamic Solubility

For accurate formulation and development, the thermodynamic solubility must be determined. This is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The "shake-flask" method is the gold-standard technique, recognized by regulatory bodies like the International Council for Harmonisation (ICH), for its reliability.[6][17][18]

Causality Behind the Shake-Flask Protocol

The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum amount of compound the solvent can hold. Incubation for an extended period (e.g., 24 hours) is crucial to ensure this equilibrium is reached, as dissolution can be a slow process.[15][19] Temperature control is vital because solubility is temperature-dependent; for pharmaceutical applications, studies are typically conducted at 37 °C to mimic physiological conditions.[17][20] Finally, a validated, specific analytical method like HPLC-UV is required for accurate quantification, avoiding interference from potential impurities or degradants.[21]

Step-by-Step Protocol: Equilibrium Shake-Flask Method

-

Materials & Reagents:

-

This compound (solid powder)

-

Selected solvent (e.g., phosphate buffer pH 1.2, 4.5, and 6.8 as per ICH guidelines)[6][7]

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.

-

Add a known volume of the desired solvent (e.g., 2 mL).

-

Securely cap the vials.

-

-

Equilibration:

-

Phase Separation:

-

After incubation, remove the vials and allow the undissolved solid to settle.

-

Carefully separate the solid from the supernatant. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles. Note: Adsorption of the compound to the filter should be evaluated.

-

-

-

Quantification:

-

Take a precise aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

-

Verify the pH of the remaining supernatant to ensure it has not shifted during the experiment.[6][17]

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Differentiating Kinetic vs. Thermodynamic Solubility

In early drug discovery, high-throughput screening (HTS) requires a faster, less material-intensive method. For this, kinetic solubility is measured.[9][22]

-

Kinetic Solubility: Measures the concentration of a compound that precipitates out of a supersaturated solution (typically created by adding a concentrated DMSO stock solution to an aqueous buffer).[15][19][22] It is a measure of precipitation rate, not true equilibrium. It is useful for identifying compounds that might cause problems in HTS assays but should not be mistaken for thermodynamic solubility.[8][23]

-

Thermodynamic Solubility: As described above, this is the true equilibrium value, essential for later stages like lead optimization and formulation development.[8][22]

Caption: Kinetic vs. Thermodynamic Solubility Concepts.

Conclusion and Future Perspectives

The solubility of this compound is a foundational parameter that dictates its utility in pharmaceutical research and development. As a hydrochloride salt of a weak base, its aqueous solubility is significant but intrinsically linked to the pH of the medium. This guide has established the physicochemical basis for its solubility behavior and provided a robust, authoritative protocol for its experimental determination using the shake-flask method.

For scientists and researchers, it is critical to move beyond qualitative descriptions and perform rigorous quantitative measurements under relevant conditions (pH 1.2-6.8, 37 °C) to ensure data reliability and project success. Understanding the distinction between kinetic and thermodynamic solubility allows for the appropriate application of these measurements at different stages of the development pipeline. By adhering to these principles and methodologies, the risks associated with poor solubility can be mitigated, paving the way for the successful development of novel therapeutics.

References

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

- Solving solubility issues in modern APIs. TAPI. [Link]

- API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. [Link]

- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

- Drug solubility: why testing early m

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA. [Link]

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China. Bouling Chemical Co., Limited. [Link]

- Kinetic Solubility Assays Protocol. AxisPharm. [Link]

- ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9. Taiwan FDA. [Link]

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

Sources

- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 2. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improving API Solubility using API Processing [sigmaaldrich.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. capa.org.tw [capa.org.tw]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. CAS 931409-74-4 | (S)-3-Benzyloxy-pyrrolidine hydrochloride - Synblock [synblock.com]

- 11. 931409-74-4 CAS MSDS ((S)-3-BENZYLOXY-PYRROLIDINE HYDROCHLORIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 13. 3-(BENZYLOXY)PYRROLIDINE price,buy 3-(BENZYLOXY)PYRROLIDINE - chemicalbook [m.chemicalbook.com]

- 14. (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China | High Purity CAS 1197377-87-9 | Product Details, Safety & Price [chemheterocycles.com]

- 15. enamine.net [enamine.net]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. database.ich.org [database.ich.org]

- 18. asianpubs.org [asianpubs.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tapi.com [tapi.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. pharmatutor.org [pharmatutor.org]

Introduction: The Structural Significance of 3-(Benzyloxy)pyrrolidine Hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Benzyloxy)pyrrolidine Hydrochloride

This compound is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1] The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds, including pharmaceuticals targeting cancer, microbial infections, and neurodegenerative diseases.[2] The benzyloxy group at the C-3 position introduces a key structural and functional element, while the hydrochloride salt form typically enhances stability and aqueous solubility compared to the free base.[1]

Accurate and unambiguous structural elucidation is paramount for any drug development professional. This guide provides a comprehensive analysis of the core spectroscopic data—NMR, IR, and Mass Spectrometry—for this compound. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, providing field-proven protocols and interpretive insights to ensure trustworthy and reproducible characterization.

Logical Framework for Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, it provides a detailed map of the proton and carbon frameworks. The presence of the hydrochloride salt significantly influences the chemical environment, particularly around the nitrogen atom. Protonation of the tertiary amine nitrogen creates an ammonium cation, which induces a downfield shift for adjacent protons and carbons due to its electron-withdrawing inductive effect.[3]

Molecular Structure with Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; protic solvents like D₂O may cause the exchange of the N-H protons, rendering them invisible.[4] DMSO-d₆ is often preferred for amine salts to observe these labile protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]

-

Data Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 0-12 ppm.

-

Accumulate 16-64 scans to ensure a good signal-to-noise ratio.[6]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H9-H13 (Aromatic) | 7.2 - 7.4 | Multiplet (m) | The five protons on the phenyl ring typically appear as a complex multiplet. |

| H7 (Benzylic CH₂) | ~4.5 | Singlet (s) | A characteristic singlet for the two equivalent benzylic protons. Its position is influenced by the adjacent oxygen and aromatic ring. |

| H3 (Pyrrolidine) | ~4.3 - 4.4 | Multiplet (m) | This proton is deshielded by the adjacent electronegative oxygen (O6). |

| H2, H5 (Pyrrolidine) | ~3.2 - 3.6 | Multiplet (m) | These protons are alpha to the protonated nitrogen (N⁺H₂) and are significantly shifted downfield due to its strong inductive effect.[3] |

| H4 (Pyrrolidine) | ~2.0 - 2.3 | Multiplet (m) | These protons are beta to the nitrogen and are the most upfield of the pyrrolidine ring protons. |

| N⁺H₂ (Ammonium) | 9.0 - 10.0 | Broad Singlet (br s) | This signal is often broad due to quadrupolar relaxation and chemical exchange. Its presence is a key indicator of the hydrochloride salt form.[4] |

¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize the same NMR spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument).[7]

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse sequence) to simplify the spectrum to singlets for each unique carbon.[6]

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[8]

-

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C8 (Aromatic, ipso) | ~137 - 138 | The quaternary carbon of the phenyl ring attached to the benzylic group. |

| C9-C13 (Aromatic) | ~127 - 129 | Signals for the five CH carbons of the phenyl ring. Overlapping peaks are common. |

| C3 (Pyrrolidine) | ~78 - 80 | This carbon is significantly deshielded due to its direct attachment to the electronegative oxygen atom. |

| C7 (Benzylic CH₂) | ~69 - 71 | The benzylic carbon, shifted downfield by the adjacent oxygen and aromatic system. |

| C2, C5 (Pyrrolidine) | ~50 - 55 | Carbons adjacent to the protonated nitrogen. The positive charge causes a noticeable downfield shift.[3] |

| C4 (Pyrrolidine) | ~30 - 33 | The carbon beta to the nitrogen, appearing at the most upfield position in the pyrrolidine ring spectrum. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation:

-

(KBr Pellet): Finely grind a small amount of the solid sample with spectroscopic grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet must be recorded for subtraction.[8]

-

(ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Record a background spectrum of the empty ATR crystal first.[6]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[8]

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[6]

-

Data Processing: The final spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3030 - 3100 | C-H Stretch | Aromatic | Characteristic C-H stretching of the benzene ring. |

| ~2850 - 3000 | C-H Stretch | Aliphatic | C-H stretching from the pyrrolidine and benzylic CH₂ groups. |

| ~2400 - 2800 | N⁺-H Stretch | Secondary Amine Salt | A very broad and strong absorption band, often with multiple sub-peaks. This is a hallmark feature of an amine hydrochloride salt and confirms protonation of the nitrogen.[9] |

| ~1600, ~1495 | C=C Stretch | Aromatic | Skeletal vibrations of the benzene ring. |

| ~1590 | N-H Bend | Secondary Amine Salt | Bending vibration of the N⁺-H₂ group. |

| ~1050 - 1150 | C-O-C Stretch | Ether | Strong, characteristic stretching vibration of the aliphatic-aromatic ether linkage. |

| ~700 - 750 & ~690 | C-H Bend | Aromatic | Strong out-of-plane bending vibrations indicative of a monosubstituted benzene ring. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).[8]

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is ideal for analyzing pre-ionized salts like hydrochlorides.[10]

-

Data Acquisition:

-

Introduce the sample solution into the ESI source.

-

Operate in positive ion detection mode. The molecule will be detected as the cation of the salt, which corresponds to the protonated free base, [M+H]⁺.

-

Scan an appropriate mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

The molecular formula of the free base, 3-(benzyloxy)pyrrolidine, is C₁₁H₁₅NO, with a monoisotopic mass of approximately 177.1154 g/mol .[11] The formula for the hydrochloride salt is C₁₁H₁₆ClNO.

-

Molecular Ion: In ESI-MS (positive mode), the spectrum will not show the mass of the entire salt (213.71 g/mol ). Instead, it will show the mass of the cation, which is the protonated free base. Therefore, the expected molecular ion peak ([M+H]⁺) will appear at m/z ≈ 178.12 .

-

Major Fragment Ions:

-

m/z ≈ 91: A very common and often base peak in the spectra of benzyl-containing compounds, corresponding to the stable tropylium cation [C₇H₇]⁺, formed by cleavage of the benzylic C-O bond.

-

m/z ≈ 86: This fragment could arise from the loss of the benzyloxy group (C₇H₇O•) from the molecular ion, resulting in the [C₄H₈N]⁺ fragment.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, with the downfield shifts of the α-hydrogens and carbons confirming the protonation site at the nitrogen. IR spectroscopy validates the presence of key functional groups, most notably the characteristic broad N⁺-H stretch of the amine salt and the C-O-C ether linkage. Finally, ESI-Mass Spectrometry confirms the molecular weight of the cationic portion of the molecule and shows characteristic fragmentation patterns, such as the tropylium ion, that are consistent with the proposed structure. This integrated approach ensures the highest level of scientific integrity for the structural elucidation of this important chemical entity.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem.

- Supporting Information for Nickel-Catalyzed Carboxylation of C(sp2)–O Bonds with CO2.

- ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Effects.

- CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride - CymitQuimica.

- Spectroscopic Profile of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Technical Guide - Benchchem.

- Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed.

- Study of novel pyrrolidine compounds - JOCPR.

- 3-Benzyloxy-Pyrrolidine Hydrochloride(927819-90-7) 1H NMR spectrum - ChemicalBook.

- (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 - ChemicalBook.

- Can the salt form of my organic compound be determined using NMR? - ResearchGate.

- Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet - ResearchGate.

- 3-(benzyloxy)pyrrolidine (C11H15NO) - PubChemLite.

- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note - Agilent.

Sources

- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. PubChemLite - 3-(benzyloxy)pyrrolidine (C11H15NO) [pubchemlite.lcsb.uni.lu]

The Criticality of Chirality: An In-Depth Technical Guide to 3-(Benzyloxy)pyrrolidine Hydrochloride

This guide provides an in-depth technical exploration of the chiral nature of 3-(Benzyloxy)pyrrolidine hydrochloride, a key building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the synthesis, chiral resolution, and analytical methodologies pertinent to this compound, grounding theoretical principles in practical, field-proven insights.

The Imperative of Chirality in Pharmaceutical Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles due to the stereospecific nature of biological systems, such as enzymes and receptors. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of controlling chirality in drug development. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is not merely an academic exercise but a critical component of ensuring drug safety and efficacy.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a stereocenter, as in 3-(Benzyloxy)pyrrolidine, adds a layer of complexity and opportunity, allowing for fine-tuning of a drug candidate's interaction with its biological target. This guide will focus on the practical aspects of managing the chirality of this compound, from its synthesis as a racemic mixture to its separation and analysis into distinct enantiomers.

Synthesis of Racemic this compound

The synthesis of racemic this compound is a multi-step process that typically begins with a commercially available precursor. A common and efficient route involves the synthesis of an N-protected 3-pyrrolidinone, followed by reduction to the corresponding alcohol, benzylation of the hydroxyl group, deprotection of the nitrogen, and finally, formation of the hydrochloride salt.

Experimental Protocol: Synthesis of Racemic this compound

Part A: Synthesis of N-Boc-3-pyrrolidinone

This procedure is adapted from a method for the oxidation of N-Boc-3-hydroxypyrrolidine.[2]

-

Reaction Setup: To a stirred solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin periodinane (2 equivalents) at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution. Extract the mixture with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to yield N-Boc-3-pyrrolidinone.

Part B: Reduction to N-Boc-3-(benzyloxy)pyrrolidine

-

Reduction: Dissolve the N-Boc-3-pyrrolidinone (1 equivalent) in methanol and cool to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise. Stir the reaction at room temperature for 2 hours.

-

Benzylation: After confirming the reduction is complete via TLC, add sodium hydride (1.2 equivalents) to the reaction mixture at 0 °C, followed by the dropwise addition of benzyl bromide (1.1 equivalents). Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Part C: Deprotection and Hydrochloride Salt Formation

This procedure is adapted from a method for the deprotection of a Boc-protected pyrrolidine.[3]

-

Deprotection: Dissolve the purified N-Boc-3-(benzyloxy)pyrrolidine (1 equivalent) in isopropanol and heat to 40 °C. Add a solution of hydrogen chloride in isopropanol dropwise over 6 hours.

-

Salt Formation: After the reaction is complete, cool the mixture to room temperature and concentrate to remove the solvent. Add ethyl acetate and concentrate again.

-

Crystallization: Heat the resulting concentrate to 40 °C and add isopropanol until the oily substance completely dissolves. Gradually cool the solution, adding a seed crystal if necessary, to induce crystallization. Add hexane to further promote precipitation.

-

Isolation: Collect the crystals by filtration under reduced pressure, wash with ethyl acetate, and dry under vacuum to yield racemic this compound.

Chiral Resolution of 3-(Benzyloxy)pyrrolidine

With the racemic mixture in hand, the next critical step is the separation of the enantiomers. Diastereomeric salt crystallization is a classical and often scalable method for chiral resolution. This technique relies on the reaction of the racemic base with a chiral acid to form diastereomeric salts, which have different physical properties, including solubility, allowing for their separation by fractional crystallization.

Key Resolving Agents for Amines

| Resolving Agent | Common Applications |

| (+)-Tartaric Acid | Resolution of racemic amines. |

| (-)-Dibenzoyl-L-tartaric acid | Resolution of a wide range of basic compounds.[4] |

| (R)-(-)-Mandelic Acid | Resolution of chiral amines and alcohols. |

Experimental Protocol: Chiral Resolution with (-)-Dibenzoyl-L-tartaric Acid

This is a representative protocol based on the principles of diastereomeric salt crystallization.[5]

-

Salt Formation: Dissolve racemic 3-(benzyloxy)pyrrolidine (1 equivalent) in a suitable solvent such as ethanol or methanol. In a separate flask, dissolve (-)-dibenzoyl-L-tartaric acid (0.5 equivalents, as it is a diacid) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the racemic amine solution. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Base: Suspend the crystalline diastereomeric salt in water and add a base, such as sodium hydroxide, to adjust the pH to >10. Extract the liberated free amine with an organic solvent like ethyl acetate.

-

Isolation of the Enantiomer: Dry the organic extracts over sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-(benzyloxy)pyrrolidine.

-

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical method, such as chiral HPLC.

Enantioselective Synthesis: A Proactive Approach

An alternative to resolving a racemic mixture is enantioselective synthesis, which aims to create the desired enantiomer directly. This is often a more elegant and efficient approach, particularly for large-scale production. Catalytic asymmetric synthesis, using a chiral catalyst to control the stereochemical outcome of a reaction, is a powerful tool in this regard. For the synthesis of chiral pyrrolidines, methods such as asymmetric [3+2] cycloadditions and catalytic asymmetric hydroalkylation have been developed.[6]

A plausible enantioselective route to (R)-3-(Benzyloxy)pyrrolidine could involve the asymmetric reduction of a suitable precursor, such as N-Boc-3-pyrrolidinone, using a chiral reducing agent or a catalyst.

Analytical Determination of Enantiomeric Purity

Accurate determination of the enantiomeric excess is crucial for quality control and regulatory compliance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Chiral HPLC Methodology

Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are particularly versatile and widely used.

Table 2: Common Chiral Stationary Phases for Amine Separation

| CSP (Commercial Name) | Description |

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel[7] |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel |

| Chirobiotic™ V | Vancomycin-based macrocyclic glycopeptide |

Protocol: Chiral HPLC Analysis of 3-(Benzyloxy)pyrrolidine

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (e.g., 0.1%) to improve peak shape and reduce tailing. The optimal mobile phase composition should be determined empirically.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the equilibrated column and record the chromatogram. The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Note on Column Care: Coated polysaccharide-based columns like Chiralpak® AD-H are sensitive to certain solvents. Solvents such as dichloromethane, chloroform, acetone, and THF can damage the stationary phase and should be avoided.[8]

Sources

- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 2. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 3. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

- 4. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN104529779A - Synthesis method of D-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered saturated nitrogen heterocycle, pyrrolidine, represents one of the most vital structural motifs in medicinal chemistry. Its designation as a "privileged scaffold" is empirically validated by its presence in a multitude of natural products and a significant number of FDA-approved pharmaceuticals. This guide provides a comprehensive technical overview of the pyrrolidine core's central role in drug discovery. We will dissect its fundamental physicochemical and stereochemical properties that confer its unique advantages, including its inherent three-dimensionality and capacity for chiral diversity. The narrative will explore the scaffold's multifaceted roles in molecular recognition and target engagement, substantiated with mechanistic case studies of key drug classes. Furthermore, this guide details robust and versatile synthetic methodologies for the construction and functionalization of the pyrrolidine ring, including detailed experimental protocols. By synthesizing field-proven insights with foundational chemical principles, this document serves as an authoritative resource for professionals dedicated to the design and development of next-generation therapeutics.

Chapter 1: The Pyrrolidine Scaffold: Fundamental Properties and Privileged Status

1.1. Introduction to a Privileged Structure